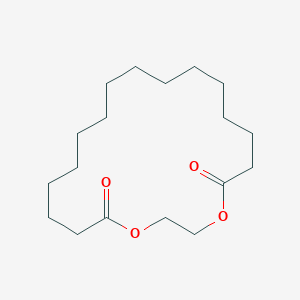
1,4-Dioxacycloicosane-5,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxacycloicosane-5,20-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate diols or diacids under dehydrating conditions. For instance, the reaction of diethylene glycol with a suitable diacid in the presence of a dehydrating agent can yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacycloicosane-5,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted macrocyclic compounds .
Scientific Research Applications
1,4-Dioxacycloicosane-5,20-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex macrocyclic structures.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a therapeutic agent.
Industry: It is used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1,4-dioxacycloicosane-5,20-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its macrocyclic structure allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A smaller ring compound with similar oxygen atoms but lacking the macrocyclic structure.
1,4-Dioxacyclohexane: Another related compound with a smaller ring size.
1,4-Dioxacyclohenicosane-6,21-dione: A similar macrocyclic compound with different substituents.
Uniqueness
1,4-Dioxacycloicosane-5,20-dione is unique due to its large ring size and the presence of two ketone groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and interact with biological systems sets it apart from other similar compounds .
Properties
CAS No. |
120541-17-5 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,4-dioxacycloicosane-5,20-dione |
InChI |
InChI=1S/C18H32O4/c19-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18(20)22-16-15-21-17/h1-16H2 |
InChI Key |
MEKAMLHVYKHQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCC(=O)OCCOC(=O)CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


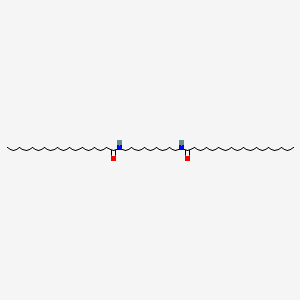
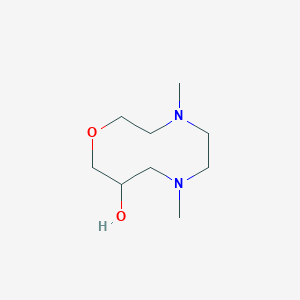
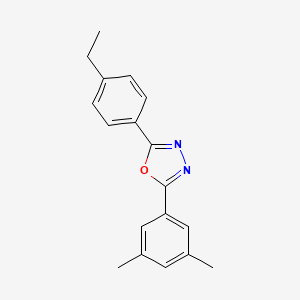

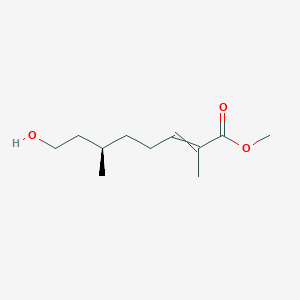
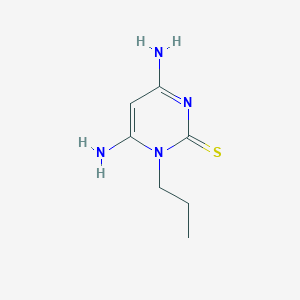
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
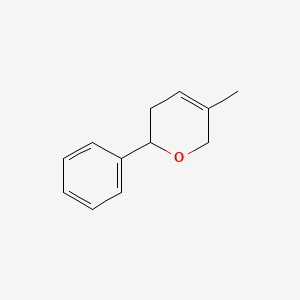
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
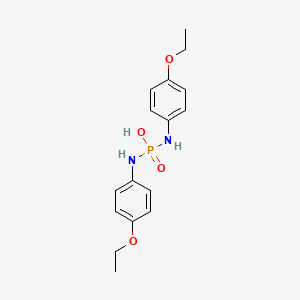
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
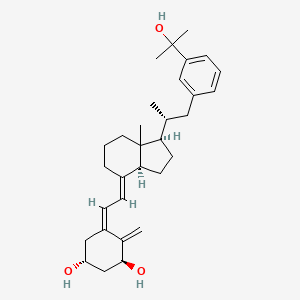
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

